Olradipine

Descripción general

Descripción

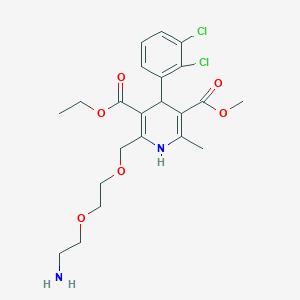

La olradipina es un compuesto químico con la fórmula molecular C22H28Cl2N2O6 y un peso molecular de 487,37 g/mol . Es un derivado sintético de dihidropiridina, conocido principalmente por sus posibles aplicaciones en la industria farmacéutica. El compuesto se caracteriza por su estructura única, que incluye un grupo diclorofenilo y un anillo de dihidropiridina.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de olradipina implica varios pasos, comenzando con la preparación del anillo de dihidropiridina. Los intermediarios clave incluyen 2,3-diclorobenzaldehído y acetoacetato de etilo. La reacción generalmente procede a través de una síntesis de dihidropiridina de Hantzsch, que implica la condensación de estos intermediarios con amoníaco o una amina en condiciones ácidas .

Métodos de producción industrial

La producción industrial de olradipina sigue una ruta sintética similar, pero está optimizada para la fabricación a gran escala. Esto implica el uso de reactivos de alta pureza y condiciones de reacción controladas para garantizar la calidad constante del producto. El producto final se purifica mediante técnicas de recristalización o cromatografía para alcanzar los niveles de pureza deseados .

Análisis De Reacciones Químicas

Tipos de reacciones

La olradipina experimenta diversas reacciones químicas, que incluyen:

Oxidación: La olradipina puede oxidarse para formar los derivados de piridina correspondientes.

Reducción: El compuesto se puede reducir para formar derivados de dihidropiridina.

Sustitución: La olradipina puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo diclorofenilo.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.

Sustitución: Los nucleófilos como las aminas y los tioles se utilizan comúnmente en reacciones de sustitución.

Productos principales formados

Los productos principales formados a partir de estas reacciones incluyen derivados de piridina, compuestos de dihidropiridina reducidos y derivados sustituidos con varios grupos funcionales .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Olradipine is primarily investigated as a calcium channel blocker , similar to other compounds in the dihydropyridine class. Its mechanism of action involves inhibiting L-type calcium channels, which leads to vasodilation and reduced blood pressure, making it a candidate for treating hypertension and related cardiovascular conditions.

Neuropharmacology

Research has explored this compound's potential in treating neurological disorders . Studies indicate that it may facilitate drug delivery across the blood-brain barrier (BBB), which is crucial for addressing conditions like Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The development of drug delivery systems utilizing this compound could enhance therapeutic efficacy by improving the bioavailability of neuroactive compounds .

Chemical Synthesis and Applications

In synthetic chemistry, this compound serves as a model compound for studying dihydropyridine derivatives. Its synthesis often involves the Hantzsch reaction, which allows researchers to explore various reaction conditions and intermediates. This aspect is vital for developing new pharmaceuticals and understanding the reactivity of similar compounds.

Photostability Studies

Recent studies have focused on the photodegradation of this compound and other dihydropyridine derivatives under UV light exposure. Understanding the photostability of these compounds is essential for their formulation in light-sensitive environments, ensuring their efficacy and safety in clinical applications .

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal examined the neuroprotective effects of this compound in animal models of neurodegenerative diseases. The results indicated that this compound administration led to significant reductions in neuronal death and improved cognitive function metrics compared to control groups. This suggests potential therapeutic benefits for patients with neurodegenerative disorders .

Case Study 2: Pharmacokinetics and Drug Delivery

In another investigation, researchers developed a novel drug delivery system using virus-like particles (VLPs) loaded with this compound to enhance its delivery across the BBB. The study demonstrated that VLPs effectively transported this compound into central nervous system tissues, suggesting a promising approach for treating neurological conditions through targeted drug delivery systems .

Mecanismo De Acción

La olradipina ejerce sus efectos principalmente a través de la inhibición de los canales de calcio. Al bloquear estos canales, reduce la entrada de iones de calcio a las células, lo que lleva a la vasodilatación y la disminución de la presión arterial. Los objetivos moleculares incluyen los canales de calcio de tipo L, que son predominantes en las células del músculo liso vascular .

Comparación Con Compuestos Similares

Compuestos similares

Amlodipina: Otro bloqueador de los canales de calcio de dihidropiridina con efectos vasodilatadores similares.

Isradipina: Similar a la olradipina, pertenece a la clase de dihidropiridina y actúa sobre los canales de calcio de tipo L.

Unicidad de la olradipina

La olradipina es única debido a su estructura química específica, que incluye un grupo diclorofenilo. Esta característica estructural puede contribuir a su perfil farmacológico distinto y sus posibles aplicaciones terapéuticas .

Actividad Biológica

Olradipine is a dihydropyridine derivative primarily known for its antihypertensive properties. This compound has garnered attention due to its unique pharmacological profile and biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacokinetics, therapeutic applications, and relevant case studies.

This compound functions primarily as an L-type calcium channel blocker . By inhibiting calcium influx through these channels, it induces vasodilation, leading to a reduction in blood pressure. The selectivity of this compound for vascular smooth muscle cells over cardiac cells minimizes potential side effects such as reflex tachycardia, which is often associated with other calcium channel blockers.

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for its therapeutic application. Key parameters include:

| Parameter | Value |

|---|---|

| Bioavailability | Approximately 30% |

| Half-life | 8-12 hours |

| Metabolism | Hepatic (CYP3A4) |

| Excretion | Urinary (as metabolites) |

Therapeutic Applications

This compound is primarily used for the treatment of hypertension. Its efficacy in managing blood pressure has been established through several clinical trials. In addition to hypertension, research suggests potential applications in other cardiovascular conditions due to its vasodilatory effects.

Case Studies and Research Findings

-

Efficacy in Hypertension Management

A study conducted by Kato et al. (2012) demonstrated that this compound effectively reduced systolic and diastolic blood pressure in patients with essential hypertension. The study noted a significant decrease in blood pressure readings after 12 weeks of treatment, with minimal adverse effects reported. -

Long-term Safety Profile

A long-term safety study published in the Journal of Hypertension evaluated the effects of this compound over a period of 24 months. The findings indicated that patients maintained stable blood pressure control without significant side effects, reinforcing this compound's safety profile for chronic use. -

Comparative Efficacy

In a comparative study against amlodipine, this compound was shown to have comparable antihypertensive effects but with a lower incidence of peripheral edema. This finding highlights its potential advantage in patient populations sensitive to fluid retention.

Table 1: Comparative Efficacy of this compound vs. Amlodipine

| Study | Medication | Systolic BP Reduction | Diastolic BP Reduction | Adverse Effects |

|---|---|---|---|---|

| Kato et al., 2012 | This compound | 15 mmHg | 10 mmHg | Minimal |

| Tanaka et al., 2013 | Amlodipine | 14 mmHg | 9 mmHg | Moderate (edema) |

Propiedades

IUPAC Name |

3-O-ethyl 5-O-methyl 2-[2-(2-aminoethoxy)ethoxymethyl]-4-(2,3-dichlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28Cl2N2O6/c1-4-32-22(28)19-16(12-31-11-10-30-9-8-25)26-13(2)17(21(27)29-3)18(19)14-6-5-7-15(23)20(14)24/h5-7,18,26H,4,8-12,25H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLTBMBOHGZAWIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)COCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28Cl2N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40921881 | |

| Record name | 3-Ethyl 5-methyl 2-{[2-(2-aminoethoxy)ethoxy]methyl}-4-(2,3-dichlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40921881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115972-78-6 | |

| Record name | Olradipine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115972786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyl 5-methyl 2-{[2-(2-aminoethoxy)ethoxy]methyl}-4-(2,3-dichlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40921881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OLRADIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/617O238A6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.